molecular formula C8H12N4 B13336639 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide

Katalognummer: B13336639
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: PQAZILHXUDQSHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl or carbonyl group, while reduction might yield a more saturated compound.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Cyclopropyl-1-methyl-1H-imidazole: This compound shares the imidazole ring and cyclopropyl group but lacks the carboximidamide group.

    1-Methyl-1H-imidazole-2-carboximidamide: This compound shares the imidazole ring and carboximidamide group but lacks the cyclopropyl group.

Uniqueness

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide is unique due to the combination of its cyclopropyl, methyl, and carboximidamide groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C8H12N4

Molekulargewicht

164.21 g/mol

IUPAC-Name

5-cyclopropyl-1-methylimidazole-2-carboximidamide

InChI

InChI=1S/C8H12N4/c1-12-6(5-2-3-5)4-11-8(12)7(9)10/h4-5H,2-3H2,1H3,(H3,9,10)

InChI-Schlüssel

PQAZILHXUDQSHE-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CN=C1C(=N)N)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.